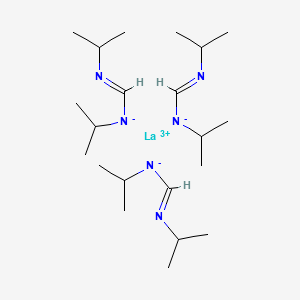

![molecular formula C35H46N2O3PPdS- B6289997 [t-BuDavePhos Palladacycle Gen. 3], 98% CAS No. 1445085-92-6](/img/structure/B6289997.png)

[t-BuDavePhos Palladacycle Gen. 3], 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The t-BuDavePhos Pd G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The t-BuDavePhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The linear formula of t-BuDavePhos Pd G3 is C35H45N2O3PPdS · C4H8O . The SMILES string is CN(C1=C(C2=C(P(C©©C)C©©C)C=CC=C2)C=CC=C1)C.NC3=C(C4=C([Pd]OS©(=O)=O)C=CC=C4)C=CC=C3.C5COCC5 .Chemical Reactions Analysis

T-BuDavePhos Pd G3 is suitable for a variety of palladium-catalyzed cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

T-BuDavePhos Pd G3 is a powder or crystal . It is a generation 3 Buchwald precatalyst . The functional group is phosphine .Aplicaciones Científicas De Investigación

Synthesis of Aryl Sulfonamides

t-BuDavePhos Palladacycle Gen. 3: is used as a precatalyst in the synthesis of aryl sulfonamides through palladium-catalyzed chlorosulfonylation of arylboronic acids. This process is significant for the production of compounds used in pharmaceuticals and agrochemicals .

C-C and C-N Cross-Coupling Reactions

This compound serves as an excellent reagent for various carbon-carbon (C-C) and carbon-nitrogen (C-N) cross-coupling reactions, which are fundamental in creating complex organic molecules for drug development and materials science .

Buchwald-Hartwig Cross Coupling

The t-BuDavePhos Palladacycle Gen. 3 is suitable for Buchwald-Hartwig cross coupling, a reaction that forms C-N bonds and is widely used in the synthesis of pharmaceuticals, natural products, and polymers .

Suzuki-Miyaura Coupling

It is also utilized in Suzuki-Miyaura coupling, which is a pivotal reaction for forming biaryl compounds that are core structures in many pharmaceuticals and organic materials .

Stille Coupling

Stille coupling is another application where this palladacycle acts as a catalyst. This reaction is used to form carbon-carbon bonds between stannanes and halides or pseudohalides .

Sonogashira Coupling

The compound is involved in Sonogashira coupling, a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, crucial for synthesizing electronically active organic materials .

Negishi Coupling

Negishi coupling uses this palladacycle to create carbon-carbon bonds between organozinc compounds and organic halides, which is essential in complex molecule construction .

Hiyama Coupling

Lastly, it catalyzes Hiyama coupling reactions, which are used to form carbon-silicon bonds, providing a pathway to diverse organic synthesis applications .

Mecanismo De Acción

Target of Action

t-BuDavePhos Palladacycle Gen. 3, also known as E81041, is a third-generation Buchwald precatalyst . Its primary targets are various organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

E81041 interacts with its targets through palladium-catalyzed cross-coupling reactions . It facilitates the formation of the active catalytic species, ensuring efficient reactions even at lower catalyst loadings . The compound’s unique features include shorter reaction times and accurate control of the ligand to palladium ratio .

Biochemical Pathways

The biochemical pathways affected by E81041 involve various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

It’s highly soluble in a wide range of common organic solvents, suggesting good bioavailability .

Result of Action

The result of E81041’s action is the efficient formation of C-C and C-N bonds in various organic compounds . For example, it has been used as a precatalyst for the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of E81041. Its stability in air, moisture, and heat suggests it can function effectively in a variety of conditions . .

Propiedades

IUPAC Name |

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFWMTDBDBVFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)

![(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B6289953.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)

![[S(R)]-N-[(1S)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289967.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)